6-bromo-4-(trifluoromethyl)pyridine-2-carbaldehyde
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Overview
Description
6-bromo-4-(trifluoromethyl)pyridine-2-carbaldehyde is a chemical compound that has garnered significant interest in the scientific community due to its unique properties and potential applications. It is characterized by the presence of a bromine atom, a trifluoromethyl group, and a carbaldehyde group attached to a pyridine ring. This compound is often used as an intermediate in organic synthesis and has various applications in different fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-4-(trifluoromethyl)pyridine-2-carbaldehyde typically involves the bromination of 4-(trifluoromethyl)pyridine followed by formylation. One common method includes the use of bromine and a suitable catalyst to introduce the bromine atom at the desired position on the pyridine ring. The formylation step can be achieved using reagents such as dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
6-bromo-4-(trifluoromethyl)pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The carbaldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines.
Oxidation: The major product is 6-bromo-4-(trifluoromethyl)pyridine-2-carboxylic acid.
Reduction: The major product is 6-bromo-4-(trifluoromethyl)pyridine-2-methanol.
Coupling Reactions: The products are often biaryl compounds.
Scientific Research Applications
6-bromo-4-(trifluoromethyl)pyridine-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is involved in the synthesis of potential drug candidates and therapeutic agents.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-bromo-4-(trifluoromethyl)pyridine-2-carbaldehyde depends on its specific application. In chemical reactions, it acts as an electrophile due to the presence of the bromine and trifluoromethyl groups, which withdraw electron density from the pyridine ring. This makes the compound reactive towards nucleophiles. In biological systems, its mechanism of action would depend on the molecular targets and pathways it interacts with, which can vary based on the specific compound it is used to synthesize .
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-4-(trifluoromethyl)pyridine
- 6-(trifluoromethyl)pyridine-2-carboxaldehyde
- 6-methoxy-2-pyridinecarboxaldehyde
Uniqueness
6-bromo-4-(trifluoromethyl)pyridine-2-carbaldehyde is unique due to the specific positioning of the bromine and trifluoromethyl groups on the pyridine ring, which imparts distinct electronic and steric properties. This makes it particularly useful in certain synthetic applications where these properties are advantageous.
Properties
CAS No. |
488850-67-5 |
---|---|
Molecular Formula |
C7H3BrF3NO |
Molecular Weight |
254 |
Purity |
95 |
Origin of Product |
United States |
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